molecular formula C16H14ClN5O B2936211 2-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034462-89-8

2-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No. B2936211
CAS RN: 2034462-89-8
M. Wt: 327.77
InChI Key: LWNFLJCJSPIGJS-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide, also known as CTAM, is a chemical compound that has gained significant attention in scientific research. It belongs to the family of triazole derivatives and has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Compounds structurally related to the one of interest have been synthesized and analyzed for their vibrational spectra and electronic properties. Studies include photochemical and thermochemical modeling to assess their suitability as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and potential for photovoltaic applications. Additionally, non-linear optical (NLO) activity has been investigated, providing insights into their electronic structure and potential applications in materials science (Mary et al., 2020).

Corrosion Inhibition

Amidation reactions of acyl chlorides with aminopyridines, leading to derivatives that have been tested as corrosion inhibitors, highlight the chemical versatility and potential industrial applications of related acetamide compounds. These compounds exhibit promising inhibition efficiencies, suggesting their applicability in protecting metals from corrosion in acidic and oil medium environments (Yıldırım & Cetin, 2008).

Oxidation Reactivity

The chemical oxidation of compounds with similar pyridinyl and diphenylacetamide groups has been explored, resulting in the generation of multiple products. This reactivity study not only reveals the compounds' oxidation pathways but also their potential for synthesizing novel organic molecules, contributing to organic chemistry and synthesis strategies (Pailloux et al., 2007).

Ligand-Protein Interactions

Molecular docking studies have been performed to understand the binding interactions of benzothiazolinone acetamide analogs, including structurally similar compounds, with target proteins such as Cyclooxygenase 1 (COX1). These studies are crucial for drug design and development, providing a foundation for creating more effective and selective inhibitors for therapeutic targets (Mary et al., 2020).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c17-15-6-2-1-4-12(15)8-16(23)19-9-13-11-22(21-20-13)14-5-3-7-18-10-14/h1-7,10-11H,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNFLJCJSPIGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

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